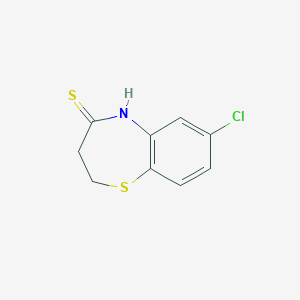

7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

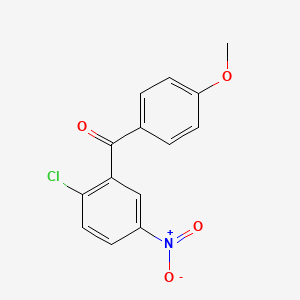

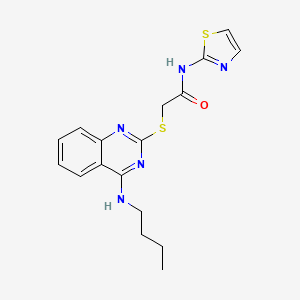

“7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione” is a chemical compound with the molecular formula C9H8ClNOS and a molecular weight of 213.68 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Chemical Transformations and Derivatives

7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione and its derivatives have been extensively studied for their chemical transformations and potential applications. The synthesis of N-Acyl and N-alkyl derivatives, as well as sulfoxides and sulfones from these compounds, indicates a broad interest in modifying their chemical structure for various scientific applications. These transformations highlight the compound's versatility in chemical synthesis and its potential as a precursor for more complex chemical entities (Levai, 1992).

Anticonvulsant Activity

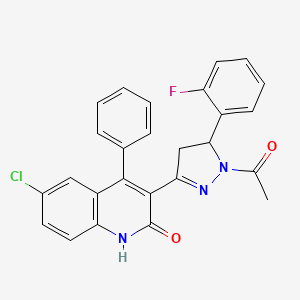

Research into substituted triazolo [4,3-a][1,4] benzodiazepine derivatives, prepared by treating 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione, showed that some of these compounds exhibited significant anticonvulsant activity. This suggests the potential for developing new anticonvulsant drugs based on the chemical framework of 7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione (Narayana et al., 2006).

Crystal Structure Analysis

The crystal structure analysis of the title compound provides insight into its molecular conformation, highlighting strong intermolecular NH...N hydrogen-bonded chains. Such analyses are crucial for understanding the compound's potential interactions and stability in various applications, including medicinal chemistry and materials science (Narasegowda et al., 2005).

Mass Spectral Fragmentation

Studies on the electron impact mass spectral fragmentation of related compounds have revealed a tendency for these molecules to undergo significant fragmentation, shedding light on their stability and reactive properties under electron impact ionization. This information is valuable for the analysis and identification of these compounds in various scientific investigations (Xu et al., 2000).

Synthesis and Structure Determination

The synthesis and structure determination of isomeric 7- and 8-chloro-1,5-benzodiazepine derivatives further demonstrate the compound's utility in the exploration of novel chemical entities. The ability to differentiate and characterize these isomers is crucial for the development of specific applications, including drug discovery (Pennini et al., 1988).

Safety and Hazards

Propiedades

IUPAC Name |

7-chloro-3,5-dihydro-2H-1,5-benzothiazepine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS2/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUFDADZNMTYPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Bromo-2-fluorophenyl)-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2530122.png)

![5-chloro-9-(3,4-dimethoxyphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2530123.png)

![4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2530133.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2530134.png)

![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)

![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)